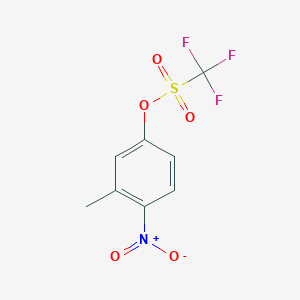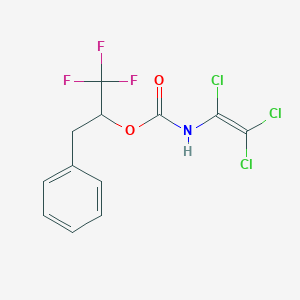![molecular formula C27H26Cl2NO2P B3041085 2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol CAS No. 260410-69-3](/img/structure/B3041085.png)
2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol
Overview
Description
2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the diphenylphosphoryl group.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Applied in material sciences for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The diphenylphosphoryl group plays a crucial role in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol shares similarities with other phenol derivatives and phosphorylated compounds, such as:
- 2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}aniline
- 2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}benzene.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-6-[diphenylphosphoryl-[(1-ethynylcyclohexyl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2NO2P/c1-2-27(16-10-5-11-17-27)30-26(23-18-20(28)19-24(29)25(23)31)33(32,21-12-6-3-7-13-21)22-14-8-4-9-15-22/h1,3-4,6-9,12-15,18-19,26,30-31H,5,10-11,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAPWRHURZVELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(C2=C(C(=CC(=C2)Cl)Cl)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041002.png)
![3-(1,3-Benzodioxol-5-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041003.png)
![2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan](/img/structure/B3041006.png)
![4,5,6,7-Tetrafluoro-2-({[3-(trifluoromethyl)phenyl]thio}methyl)benzo[b]furan](/img/structure/B3041007.png)



![3-[3,5-Di(trifluoromethyl)phenyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B3041017.png)

![1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE](/img/structure/B3041019.png)


![[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate](/img/structure/B3041023.png)
![[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3041025.png)
